
10-Thiastearic acid
概要
説明
10-Thiastearic acid (CAS 105099-89-6) is a sulfur-substituted fatty acid analog in which a sulfur atom replaces the 10th carbon atom in the stearic acid backbone. This structural modification confers unique biochemical properties, distinguishing it from natural fatty acids. Key findings demonstrate its role as a potent inhibitor of stearoyl-CoA desaturase, reducing the conversion of stearate to oleate by >80% at 25 μM in rat hepatocytes and hepatoma cells . This inhibition correlates with hypolipidemic effects, making it a valuable tool for studying lipid metabolism and anti-obesity therapeutics .
Additionally, this compound exhibits antiprotozoal activity. At 4 μM, it inhibits dihydrosterculic acid biosynthesis by 50% in Crithidia fasciculata, a protozoan model, and suppresses growth by 50% at 10 μM . Similar effects are observed in Leishmania species, where it disrupts phosphatidylethanolamine composition and unsaturated fatty acyl groups .
準備方法
Solubility Profiles and Solvent Selection
The solubility of 10-thiastearic acid varies significantly across solvents, necessitating careful selection based on experimental requirements. Key solubility data derived from empirical studies include:
Solvent | Solubility (mg/mL) | Temperature (°C) | Stability Duration |
---|---|---|---|
Dimethyl sulfoxide (DMSO) | 10 | 25 | ≥1 month |
Ethanol | 10 | 25 | ≥1 month |
PBS (pH 7.2) | 0.15 | 25 | ≤24 hours |
Dimethylformamide (DMF) | 10 | 25 | ≥1 month |
Source: GlpBio and Cayman Chemical technical documentation
Organic solvents like DMSO and ethanol are preferred for long-term stock solutions due to their high solubility thresholds and stability. However, aqueous buffers such as PBS are suitable only for short-term applications, as prolonged storage in aqueous media leads to precipitation . For biological assays requiring minimal organic solvent residues, direct dissolution in PBS is feasible but requires fresh preparation.
Stock Solution Preparation
Standard Protocol for 10 mM Stock Solutions
-
Weighing : Accurately measure 3.025 mg of this compound (molecular weight: 302.5 g/mol).
-
Dissolution : Add the compound to 1 mL of DMSO, ethanol, or DMF in a glass vial.
-
Mixing : Vortex for 2–3 minutes or sonicate in a water bath at 37°C until fully dissolved.
-
Aliquoting : Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage : Store at -20°C for up to 1 month or -80°C for 6 months .
Critical Considerations
-
Solvent Purging : To prevent oxidation, purge solvents with inert gases (e.g., nitrogen or argon) before dissolution .
-
Crystal Hydration : If the compound exhibits hydration, gently heat (≤50°C) under vacuum to remove water traces prior to weighing.
In Vivo Formulation Strategies
For animal studies, this compound requires formulation in biocompatible vehicles. A validated protocol involves:
DMSO-Based Master Liquid
-
Master Liquid : Prepare a 50 mg/mL solution in DMSO.
-
Dilution Series :
Component | Volume (µL) | Final Concentration (%) |
---|---|---|
DMSO | 20 | 2 |
PEG300 | 80 | 8 |
Tween 80 | 100 | 10 |
ddH₂O | 800 | 80 |
This formulation achieves a working concentration of 1 mg/mL with <2% residual DMSO, minimizing solvent toxicity .
Analytical Validation of Prepared Solutions
Purity Assessment
-
HPLC Analysis : Use a C18 column with a mobile phase of 70:30 methanol/water (0.1% formic acid). Retention time: 12.3 minutes .
-
UV-Vis Spectroscopy : Monitor absorbance at 210 nm (carboxylic acid moiety) to confirm concentration .
Bioactivity Confirmation
-
SCD Inhibition Assay : Incubate rat hepatocytes with 25 µM this compound for 24 hours. Measure oleate/stearate ratios via GC-MS . Expected inhibition: >80% .
Troubleshooting Common Preparation Issues
Precipitation in Aqueous Buffers
-
Cause : Exceeding solubility limits (0.15 mg/mL in PBS).
-
Solution : Pre-dissolve in DMSO (≤2% final concentration) before adding to buffers .
Comparative Analysis of Preparation Methods
Method | Solvent | Stability | Ease of Use | Bioactivity Retention |
---|---|---|---|---|
DMSO Master Liquid | DMSO/PEG300 | High | Moderate | 95–100% |
Direct PBS Dissolution | PBS | Low | High | 60–70% |
Corn Oil Suspension | Corn Oil | Moderate | High | 80–85% |
化学反応の分析
反応の種類: 10-チオステアリン酸は、次のようなさまざまな化学反応を起こします。
酸化: 化合物中の硫黄原子は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: カルボン酸基はアルコールに還元することができます。
置換: 硫黄原子は求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬を穏やかな条件下で使用することができます。
還元: 水素化リチウムアルミニウムまたはボランをカルボン酸基の還元に使用することができます。
置換: チオールまたはアミンなどの求核試薬を塩基の存在下で使用することができます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
置換: さまざまな置換チオエーテル。
4. 科学研究への応用
10-チオステアリン酸には、いくつかの科学研究への応用があります。
科学的研究の応用
Chemical Properties and Structure
10-Thiastearic acid (C17H34O2S) is structurally similar to stearic acid but features a sulfur atom replacing one of the methylene groups in the hydrocarbon chain. This modification influences its interactions with biological systems, particularly in lipid metabolism pathways. The compound's molecular structure can be represented as follows:
- Molecular Formula : C17H34O2S
- CAS Number : 105099-89-6
Metabolic Research
This compound serves as a valuable tool for studying lipid metabolism. Its ability to inhibit specific enzymes involved in fatty acid biosynthesis makes it instrumental in understanding metabolic pathways in protozoan organisms.
- Inhibition of Fatty Acid Biosynthesis : Research indicates that this compound specifically inhibits the biosynthesis of dihydrosterculic acid (DHA) in the trypanosomatid protozoan Crithidia fasciculata. DHA is crucial for maintaining membrane integrity in these parasites, and its depletion leads to inhibited growth, suggesting potential for developing antiparasitic drugs .
Pharmacological Applications
The compound's inhibitory effects on desaturase enzymes involved in fatty acid metabolism suggest its utility in pharmacological research, particularly for developing anti-obesity and hypolipidemic therapies.
- Hypolipidemic Effects : Studies have shown that this compound can inhibit the desaturation of stearate to oleate by over 80% at a concentration of 25 µM in rat hepatocytes. This activity is associated with potential therapeutic applications for obesity management .
Biochemical Studies
This compound is utilized to explore biochemical pathways related to lipid metabolism. Its role as an inhibitor allows researchers to dissect complex metabolic networks and identify novel drug targets.
- Modulation of Fatty Acid Distribution : The compound influences the extension and desaturation of fatty acids, affecting their distribution within phospholipid pools. This characteristic makes it a valuable tool for investigating the regulation of lipid pathways .
Case Study 1: Antiparasitic Drug Development
A study demonstrated that treatment with this compound led to a significant reduction in DHA levels in Crithidia fasciculata, resulting in impaired growth and viability. This finding highlights its potential as a lead compound for antiparasitic drug development .
Case Study 2: Anti-Obesity Therapeutics
In experiments involving rat hepatocytes, this compound was shown to effectively reduce the conversion of saturated fatty acids to unsaturated forms. This action suggests its application as a candidate for new anti-obesity therapeutics aimed at modulating lipid profiles .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their unique properties and applications:
Compound Name | Structure Similarity | Unique Properties | Applications |
---|---|---|---|
Stearic Acid | High | Common saturated fatty acid | General lipid metabolism |
Oleic Acid | Moderate | Unsaturated fatty acid with different effects | Cardiovascular health |
Palmitic Acid | Moderate | Saturated fatty acid with distinct metabolic roles | Energy storage |
Thiastearic Acid | High | Structural isomer with different sulfur positioning | Fatty acid desaturation studies |
作用機序
10-チオステアリン酸は、ステアリン酸からオレイン酸への不飽和化に関与する酵素ステアロイルCoAデサチュラーゼを阻害することにより効果を発揮します 。 この阻害により、細胞膜およびシグナル伝達分子の重要な構成要素であるモノ不飽和脂肪酸のレベルが低下します。 10-チオステアリン酸の低脂血症効果は、脂質代謝を調節し、細胞内の脂質蓄積を減少させる能力に関連しています 。
類似化合物:
ステアリン酸: 硫黄置換のない飽和脂肪酸。
オレイン酸: 二重結合はありますが、硫黄置換のないモノ不飽和脂肪酸。
チア脂肪酸: 異なる位置に硫黄置換がある他の脂肪酸。
独自性: 10-チオステアリン酸は、特定の硫黄置換により、独自の化学的および生物学的特性を有するため、独特です。 ステアリン酸やオレイン酸とは異なり、10-チオステアリン酸は不飽和化プロセスを阻害することができるため、脂質代謝の研究や代謝性疾患の治療薬の開発において貴重なツールとなっています 。
類似化合物との比較
Structural and Functional Comparison Table
Notes on Nomenclature Discrepancies: Some sources erroneously list "this compound" as a synonym for (10E)-10-heptadecenoic acid (CAS 126761-43-1) . However, these are distinct compounds: the former contains sulfur, while the latter is an unsaturated fatty acid. Researchers must verify structural details to avoid confusion.
Key Comparative Findings
(a) Positional Isomers: 8- vs. This compound
- Both isomers inhibit growth in Leishmania strains rich in dihydrosterculic acid (e.g., L. tropica), but This compound shows broader hypolipidemic effects in mammalian systems .
- 8-Thiastearic acid causes a more pronounced loss of phosphatidylethanolamine in Leishmania, while the 10-isomer significantly alters C18 unsaturated fatty acids in phospholipids .
(b) Sulfur vs. Oxygen/Double Bond Modifications
- This compound’s sulfur atom disrupts fatty acid elongation and desaturation, unlike (10E)-10-heptadecenoic acid, which participates in β-oxidation without inhibiting biosynthesis .
- Sulfoxide derivatives of thiastearic acids (e.g., oxidized 9- and 10-thiastearates) show reduced activity, highlighting the importance of sulfur’s oxidation state .
(c) Comparison with Natural Fatty Acids
- Stearic acid serves as a substrate for desaturases, whereas This compound acts as a competitive inhibitor, blocking oleate synthesis and reducing lipid accumulation .
Mechanistic Insights
- Antiprotozoal Activity : this compound targets cyclopropane fatty acid biosynthesis, absent in vertebrates, making it a selective chemotherapeutic candidate .
- Hypolipidemic Effect: By inhibiting stearoyl-CoA desaturase, it reduces monounsaturated fatty acid pools, altering membrane fluidity and lipid storage .
Research Implications and Limitations
- Therapeutic Potential: this compound’s dual hypolipidemic and antiprotozoal effects support its use in metabolic and infectious disease research. However, its specificity for protozoans with cyclopropane fatty acids limits broad-spectrum applications .
- Structural Sensitivity: Minor changes, such as sulfur position or oxidation, drastically alter bioactivity, necessitating precise synthetic control .
生物活性
10-Thiastearic acid (TSA), a heteroatom-substituted fatty acid, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of TSA, highlighting its mechanisms, effects on various pathogens, and potential therapeutic applications.
This compound is an analog of stearic acid, where the carbon atom at the 10th position is replaced by a sulfur atom. This modification influences its interaction with biological systems. TSA primarily acts as a fatty acid desaturase inhibitor, which plays a crucial role in lipid metabolism.
- Inhibition of Fatty Acid Desaturation : TSA has been shown to inhibit the conversion of stearate to oleate in rat hepatocytes by over 80% at a concentration of 25 µM . This inhibition can disrupt normal lipid metabolism, leading to various physiological effects.
- Hypolipidemic Effects : The compound exhibits hypolipidemic properties, making it a candidate for anti-obesity therapies . It modulates lipid profiles and may influence the distribution of fatty acids within phospholipid pools.
Biological Activity Against Pathogens
TSA has demonstrated significant antifungal and antiparasitic activities, particularly against pathogenic fungi and protozoa.
Antifungal Activity
- Histoplasma capsulatum : TSA has been tested for its inhibitory effects on H. capsulatum, a pathogenic fungus responsible for histoplasmosis. Studies indicate that TSA has a minimum inhibitory concentration (MIC) of 1.25 µM against this organism . The compound's mechanism appears to involve targeting fatty acid desaturation pathways, which are essential for fungal growth and survival.
- Lipid Metabolic Pathways : Research utilizing lipidomic analyses revealed that TSA affects sphingolipid biosynthesis pathways, which are critical for the integrity of fungal cell membranes . By disrupting these pathways, TSA reduces fungal virulence and intracellular infection rates in macrophage cell lines.
Antiparasitic Activity
TSA also exhibits activity against protozoan parasites such as Trypanosoma brucei and Leishmania spp., which rely heavily on fatty acids for energy during specific life cycle stages . The inhibition of dihydrosterculic acid biosynthesis in these organisms has been documented, with a reported 50% inhibition observed at 4 µM concentration .
Case Studies and Research Findings
Several studies have explored the biological activities of TSA in detail:
- Study on H. capsulatum : A comprehensive study highlighted TSA's role in inhibiting growth through its action on fatty acid desaturases. The study employed genetic complementation techniques to validate the pathways affected by TSA .
- Lipidomic Analysis : Research utilizing advanced lipidomic techniques showed that TSA significantly altered lipid profiles in treated cells, leading to decreased levels of critical ceramide species involved in cell signaling and membrane integrity .
- Hypolipidemic Effects : Another investigation focused on the hypolipidemic effects of TSA, demonstrating its potential as a therapeutic agent for obesity management by modulating lipid metabolism .
Data Summary Table
Biological Activity | Target Organism | Mechanism | MIC (µM) | Effect Observed |
---|---|---|---|---|
Inhibition of Fatty Acid Desaturation | Rat Hepatocytes | Inhibits conversion of stearate to oleate | 25 | >80% inhibition |
Antifungal Activity | Histoplasma capsulatum | Targets fatty acid desaturation | 1.25 | Reduced growth and intracellular infection |
Antiparasitic Activity | Trypanosoma brucei | Inhibits dihydrosterculic acid biosynthesis | 4 | 50% inhibition |
Hypolipidemic Effects | Various | Modulates lipid profiles | N/A | Potential anti-obesity therapeutic |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 10-thiastearic acid, and how can purity be validated?
- Methodology : Use sulfur-substitution reactions in fatty acid analogs, such as thiol-ene coupling or nucleophilic substitution, followed by purification via column chromatography. Validate purity using HPLC (≥95% purity threshold) and confirm structure via -NMR (characteristic thioether proton signals at δ 2.6–2.8 ppm) and mass spectrometry .
- Reproducibility : Document reaction conditions (temperature, solvent, catalyst) meticulously to enable replication. Include negative controls (e.g., unmodified stearic acid) for comparison .
Q. How should researchers design experiments to assess this compound’s effects on lipid bilayer integrity?
- Experimental Design :
- Use model membranes (e.g., liposomes or Langmuir monolayers) doped with this compound at varying molar ratios (1–20 mol%).
- Measure membrane fluidity via fluorescence anisotropy (e.g., DPH probes) or permeability assays (e.g., calcein leakage).
- Include controls with native stearic acid to isolate sulfur-specific effects .
- Data Interpretation : Compare phase transition temperatures (DSC) and lateral pressure profiles to identify disruptions in bilayer packing .
Advanced Research Questions
Q. How can contradictory results in this compound’s enzyme inhibition potency be resolved?
- Case Example : Discrepancies in IC values across studies (e.g., 5 μM vs. 50 μM for Δ9-desaturase inhibition).
- Resolution Strategies :
- Verify assay conditions (pH, cofactors, substrate concentrations). For example, thiol groups in this compound may chelate metal ions required for enzymatic activity, altering outcomes .
- Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms .
- Use statistical tools (ANOVA with post-hoc tests) to assess inter-study variability .
Q. What advanced techniques are suitable for probing this compound’s interaction with transmembrane proteins?
- Methodological Recommendations :
- Molecular Dynamics (MD) Simulations : Parameterize sulfur-modified lipids in force fields (e.g., CHARMM36) to model protein-lipid interactions over 100+ ns trajectories. Validate with experimental data (e.g., FRET or cryo-EM) .
- Surface Plasmon Resonance (SPR) : Immobilize proteins on sensor chips and measure binding kinetics of this compound-containing vesicles. Include controls with scrambled lipid compositions .
Q. How can researchers address challenges in quantifying this compound’s metabolic incorporation in vivo?
- Approaches :
- Radiolabel -tagged this compound and track incorporation via scintillation counting in tissue homogenates. Normalize to protein content (Bradford assay) .
- Use LC-MS/MS for isotopic tracing in lipid extracts. Optimize ionization parameters (e.g., ESI negative mode) to detect sulfur-specific fragmentation patterns .
- Limitations : Consider sulfur’s redox sensitivity; include antioxidants (e.g., BHT) in extraction buffers to prevent artifact generation .
Q. Data Reporting & Reproducibility
Q. What are the minimum data requirements for publishing studies on this compound?
- Essential Elements :
- Synthetic protocols with yield, purity, and spectroscopic validation (NMR, MS) .
- Raw data for dose-response curves, statistical parameters (SD, SEM, n-value), and software/tool versions used (e.g., GraphPad Prism v10) .
- Negative controls (e.g., unmodified lipids) and replication details (biological vs. technical replicates) .
Q. How should researchers handle non-reproducible results in lipidomic studies involving this compound?
- Troubleshooting Framework :
- Audit storage conditions (e.g., oxidation due to light exposure; store under argon at −80°C) .
- Re-analyze raw data for outliers (Grubbs’ test) or batch effects (PCA).
- Report failed experiments transparently in supplementary materials to guide future studies .
Q. Ethical & Methodological Compliance
Q. What ethical considerations apply to in vivo studies using this compound?
- Guidelines :
特性
IUPAC Name |
9-octylsulfanylnonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146944 | |
Record name | 10-Thiastearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105099-89-6 | |
Record name | 10-Thiastearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Thiastearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。